molecular formula C19H27NO4 B3027958 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid CAS No. 1439902-39-2

2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid

Cat. No.: B3027958
CAS No.: 1439902-39-2
M. Wt: 333.4
InChI Key: WUIRJTZHSSVAMU-UHFFFAOYSA-N
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Description

2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid is a complex organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a m-tolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid typically involves multiple steps, starting with the protection of the piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent like tetrahydrofuran (THF) at ambient temperature . The m-tolyl group is introduced through a substitution reaction, often using a suitable aryl halide under basic conditions .

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected amines, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid involves its interaction with specific molecular targets. The Boc group serves as a protecting group for the amine, allowing selective reactions to occur at other functional sites. Upon deprotection, the free amine can interact with various biological targets, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid is unique due to the presence of both the Boc-protected piperidine and the m-tolyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in synthesis and research .

Properties

IUPAC Name

2-[4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO4/c1-14-6-5-7-15(12-14)19(13-16(21)22)8-10-20(11-9-19)17(23)24-18(2,3)4/h5-7,12H,8-11,13H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUIRJTZHSSVAMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2(CCN(CC2)C(=O)OC(C)(C)C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501140167
Record name 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-39-2
Record name 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Piperidineacetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-4-(3-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501140167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid
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2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid
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2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid
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2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid
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2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid
Reactant of Route 6
2-[1-(tert-Butoxycarbonyl)-4-m-tolylpiperidin-4-yl]acetic acid

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